2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound that features an imidazo[4,5-b]pyridine core substituted with a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of laboratory synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic Substitution: The imidazo[4,5-b]pyridine core can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine include:
4-tert-Butylphenol: A compound with a similar tert-butylphenyl group but different core structure.
1,3,4-Oxadiazole–Pyridine Hybrids: Compounds with similar heterocyclic cores and functional groups.
Bis(2,4-di-tert-butylphenyl)phosphate: A compound with similar tert-butylphenyl groups but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for various applications.
Properties
CAS No. |
113270-70-5 |
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Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H17N3/c1-16(2,3)12-8-6-11(7-9-12)14-18-13-5-4-10-17-15(13)19-14/h4-10H,1-3H3,(H,17,18,19) |
InChI Key |
VASOJJBQYROYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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